molecular formula C8H6Cl2F2O2 B1530067 2,3-Dichloro-6-(difluoromethoxy)anisole CAS No. 1806274-85-0

2,3-Dichloro-6-(difluoromethoxy)anisole

Cat. No.: B1530067
CAS No.: 1806274-85-0
M. Wt: 243.03 g/mol
InChI Key: CLPHBWIBIAAJOM-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(difluoromethoxy)anisole is a substituted anisole derivative featuring chloro groups at positions 2 and 3 and a difluoromethoxy (-OCHF₂) group at position 6 of the benzene ring. Substituted anisoles are widely employed as scaffolds in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The difluoromethoxy group, in particular, may enhance metabolic stability compared to traditional methoxy groups, making it valuable in drug design .

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-7-5(14-8(11)12)3-2-4(9)6(7)10/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPHBWIBIAAJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)anisole is a synthetic organic compound characterized by its unique halogenated structure, which includes two chlorine atoms and a difluoromethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its potential biological activities.

The molecular formula of this compound is C8H6Cl2F2O2C_8H_6Cl_2F_2O_2. Its structural features contribute to its reactivity and interaction with biological targets. The presence of both chlorine and fluorine enhances its chemical properties, making it a candidate for further research in drug development and other applications.

Biological Activity

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, making this compound a potential candidate for antimicrobial applications.
  • Insecticidal Activity : Compounds with similar structures have demonstrated insecticidal properties, suggesting that this compound may also exhibit such effects.

The biological activity of this compound is believed to stem from its interaction with specific enzymes or receptors within biological systems. The halogenation pattern and the difluoromethoxy group likely influence its binding affinity and selectivity towards these targets. Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

Compound NameMolecular FormulaKey Features
2,3-DichloroanisoleC7H6Cl2OLacks difluoromethoxy group
4-(Difluoromethoxy)anilineC7H7F2OContains difluoromethoxy but lacks chlorination
2,4-DichlorophenolC6H4Cl2OSimilar chlorination but no difluoromethoxy group
3-Chloro-4-(difluoromethoxy)anilineC7H7ClF2OContains similar functional groups but different halogen placement

This table highlights how the unique combination of chlorinated and difluoromethoxy groups in this compound enhances its reactivity compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • 2,3-Difluoro-6-nitroanisole (CAS: 66684-60-4): Substitutes chloro groups with fluoro and adds a nitro (-NO₂) group at position 5. The nitro group is strongly electron-withdrawing, enhancing reactivity in electrophilic substitution reactions .
  • 3-Chloro-2-fluoroanisole (CAS: 261762-56-5) : Features a single chloro and fluoro substituent, offering reduced steric hindrance compared to dichloro analogs, which may improve solubility .
  • 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole (CAS: 949900-56-5) : Incorporates a methyleneethyl group at position 6, increasing hydrophobicity and molecular weight (200.64 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (Positions 2,3,6) Key Properties
2,3-Dichloro-6-(difluoromethoxy)anisole* ~235.0 (estimated) Cl, Cl, -OCHF₂ High lipophilicity, metabolic stability
2,3-Difluoro-6-nitroanisole 203.1 F, F, -NO₂ Electron-deficient, reactive
3-Chloro-2-fluoroanisole 174.6 Cl, F, -OCH₃ Moderate solubility, synthetic flexibility
3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole 200.6 Cl, F, -OCH₃ and CH₂CH₂ Increased hydrophobicity

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

  • 2,3-Difluoro-6-nitroanisole is commercially available (€145–325 for 50–250 g) and used in high-quality organic syntheses, reflecting demand for nitro-substituted aromatics .
  • 3-Chloro-2-fluoro-6-(1-methyleneethyl)anisole has a single documented synthetic route, indicating niche applications or synthesis challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)anisole
Reactant of Route 2
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